molecular formula C15H21NO3 B14025351 tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate

tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B14025351
M. Wt: 263.33 g/mol
InChI Key: LFPXSDQLGVEGOR-UHFFFAOYSA-N
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Description

tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a fused azetidine-cyclobutane core with a tert-butyloxycarbonyl (Boc) protecting group and a furan-2-yl substituent.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl 3-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C15H21NO3/c1-14(2,3)19-13(17)16-10-15(7-5-8-15)12(16)11-6-4-9-18-11/h4,6,9,12H,5,7-8,10H2,1-3H3

InChI Key

LFPXSDQLGVEGOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1C3=CC=CO3)CCC2

Origin of Product

United States

Preparation Methods

Synthesis of the Azaspiro[3.3]heptane Core

  • The azaspiro[3.3]heptane scaffold is commonly prepared by cyclization reactions involving amino ketones or lactams. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is synthesized by cyclization of appropriate amino acid derivatives followed by Boc (tert-butoxycarbonyl) protection of the nitrogen atom to yield the tert-butyl carbamate group.

Reduction of the Keto Group

  • The ketone functionality at position 6 of the azaspiro ring is frequently reduced to the corresponding alcohol using sodium borohydride (NaBH4) in methanol or ethyl acetate at temperatures ranging from 0°C to room temperature. This reduction proceeds efficiently with yields between 89% and 94% under mild conditions (1 hour reaction time).

  • Typical procedure: tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is dissolved in methanol, cooled under inert atmosphere, and sodium borohydride is added portionwise. After stirring for 1 hour, the reaction is quenched with water, extracted with ethyl acetate, and purified to afford the reduced product.

Protection and Deprotection Steps

  • The tert-butyl carbamate (Boc) group is introduced to protect the nitrogen during various synthetic steps. This is typically done by treating the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

  • Deprotection can be achieved using acids like hydrogen chloride in dioxane, followed by neutralization and further functionalization.

Representative Synthetic Sequence

Step Reagents/Conditions Yield (%) Notes
1. Cyclization to form azaspiro core Amino acid derivative cyclization, Boc protection 70-80 Formation of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
2. Reduction of ketone Sodium borohydride in MeOH or EtOAc, 0-25°C, 1 h 89-94 Mild reduction to alcohol
3. Introduction of furan-2-yl group Lithiation and nucleophilic addition or reductive amination 60-70 Formation of C–C bond with furan ring
4. Purification Silica gel chromatography, crystallization - Isolation of pure product

Research Findings and Data Summary

  • Sodium borohydride reduction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is highly efficient and reproducible, providing a key intermediate for further functionalization.

  • The introduction of the furan substituent requires careful control of reaction conditions, often involving low temperatures and inert atmosphere to avoid side reactions.

  • Protecting group strategies involving tert-butyl carbamate are essential for the stability of intermediates and overall synthetic success.

  • Purification techniques such as flash chromatography and recrystallization are routinely employed to achieve high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The azaspiroheptane core can be reduced to form different nitrogen-containing compounds.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the azaspiroheptane core can produce amines or other nitrogen-containing compounds.

Scientific Research Applications

tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate is a complex organic compound featuring a unique combination of a furan ring and an azaspiroheptane core, giving it distinct chemical and physical properties. It is used in medicinal chemistry and organic synthesis because of its versatile reactivity and potential biological activities.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It serves as a building block in synthesizing more complex organic molecules.
  • Biology The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
  • Industry It is used in producing specialty chemicals and materials with specific properties.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation The furan ring can be oxidized to form furanones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction The azaspiroheptane core can be reduced to form different nitrogen-containing compounds. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
  • Substitution The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the azaspiroheptane core can produce amines or other nitrogen-containing compounds.

This compound is of interest in medicinal chemistry because of its structural properties and potential biological activities. Spirocyclic compounds, like this one, have shown various pharmacological effects. The furan ring is known for its biological activity, including antioxidant and anti-inflammatory properties. Studies have shown that furan derivatives can scavenge free radicals, reducing oxidative stress in cellular models. The mechanism often involves donating hydrogen atoms or electrons to reactive oxygen species (ROS), preventing cellular damage.

Related Compounds

Other related compounds include tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate . tert-Butyl 1-(Furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate is another related compound .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and azaspiroheptane core can interact with active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The 2-azaspiro[3.3]heptane motif is highly modular. Key variations among analogs include:

Compound Substituents Key Features Synthetic Yield Reference
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate 6-keto group Bifunctional intermediate for selective derivatization; used in drug discovery Not specified
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate 6-hydroxy group Precursor for further functionalization (e.g., phthalimide coupling) 40%
tert-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate Ethyl ester side chain High-purity intermediate for targeted degradation therapies 94%
tert-Butyl (R)-6-((R)-tert-butylsulfinyl)-5-aryl-2,6-diazaspiro[3.3]heptane-2-carboxylate Chiral sulfinyl and aryl groups Asymmetric synthesis with >89% enantiomeric excess (ee) 87%
tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate 6-formyl group Aldehyde handle for bioconjugation or further derivatization Not specified

Thermal and Spectral Data

  • Melting Points : Hydroxy and sulfinyl-substituted analogs exhibit higher crystallinity (mp 102–104°C) vs. oily consistency in ethoxy-oxoethyl derivatives .
  • NMR Signatures : Key ¹H NMR shifts include:
    • δ 1.35–1.43 ppm (tert-butyl protons) .
    • δ 4.43–5.53 ppm (allylic or furyl protons in substituted analogs) .

Biological Activity

tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. The compound belongs to the class of spirocyclic compounds, which have shown various pharmacological effects. This article reviews the biological activity of this compound based on existing literature and research findings.

The chemical formula for this compound is C12H19N2O3C_{12}H_{19}N_{2}O_{3} with a molecular weight of approximately 225.284 g/mol. The compound features a furan ring, which is known for its biological activity, including antioxidant and anti-inflammatory properties.

PropertyValue
Molecular FormulaC₁₂H₁₉N₂O₃
Molecular Weight225.284 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point318.7 ± 42.0 °C
Flash Point146.5 ± 27.9 °C

Antioxidant Properties

Research indicates that compounds containing furan moieties can exhibit significant antioxidant activity. For instance, studies have demonstrated that furan derivatives can scavenge free radicals, thereby reducing oxidative stress in cellular models . The mechanism often involves the donation of hydrogen atoms or electrons to reactive oxygen species (ROS), which is crucial in preventing cellular damage.

Neuroprotective Effects

The potential neuroprotective effects of spirocyclic compounds have been explored in various studies. A specific study highlighted that spirocyclic compounds could modulate neurotransmitter levels and protect against neurodegenerative processes . This suggests that this compound may have applications in treating conditions such as Alzheimer's disease.

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory properties are highly sought after. Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines and pathways associated with inflammation . This could make it a candidate for further research in inflammatory diseases.

Case Studies

  • Study on Antioxidant Activity : A study evaluated the antioxidant potential of various furan derivatives, including the target compound, using DPPH and ABTS assays. Results indicated significant free radical scavenging activity, supporting the hypothesis of its antioxidant properties .
  • Neuroprotection in Cell Models : In vitro studies utilizing neuronal cell lines showed that treatment with this compound led to reduced apoptosis rates when exposed to neurotoxic agents, indicating its protective effects on neuronal cells .
  • Anti-inflammatory Mechanism : Research investigating the anti-inflammatory mechanisms found that the compound effectively downregulated TNF-alpha and IL-6 levels in macrophage models, suggesting its potential use in managing inflammatory conditions .

Q & A

What are the established synthetic strategies for tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate derivatives, and how do reaction conditions influence yield and purity?

Answer:
Two primary synthetic approaches are documented for spirocyclic azetidine derivatives:

  • Route 1: Cyclocondensation of azetidine precursors with activated cyclopropanes, followed by Boc protection. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is synthesized via [3+2] cycloaddition under basic conditions, achieving >80% yield after optimization .
  • Route 2: Post-functionalization of pre-formed spiro cores. For instance, tert-butyl 6-(2-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate is obtained via DIBAL-H reduction of an ester precursor in THF at room temperature (96% yield after extraction) .

Critical Parameters:

  • Temperature: Sub-zero conditions (-40°C) for hydride reductions minimize side reactions .
  • Solvent Polarity: THF stabilizes intermediates during LiAlH4 reductions, while DCM is avoided due to incompatibility .
  • Purification: Gradient chromatography (15–100% Et₂O/pentane) resolves diastereomers .

How can researchers resolve contradictory NOESY and coupling constant data when assigning stereochemistry in 2-azaspiro[3.3]heptane derivatives?

Answer:
Combine advanced NMR and computational methods:

2D NMR (HSQC/HMBC): Resolves overlapping proton signals (3.5–4.5 ppm) and establishes through-bond correlations .

DFT Calculations: Predicts J-values for competing stereoisomers; deviations >0.5 Hz indicate misassignment.

X-ray Crystallography: SHELX refinement (R₁ < 0.05) provides unambiguous stereochemical confirmation. For example, the (R)-tert-butylsulfinyl group in tert-butyl 6-substituted derivatives was validated via SHELXL .

What spectroscopic techniques are essential for characterizing the spirocyclic core and substituent effects?

Answer:
Basic Techniques:

  • ¹H/¹³C NMR: Assigns spirojunction protons (δ 3.5–4.5 ppm) and detects furan ring coupling (J = 1.8–3.2 Hz) .
  • HRMS: Confirms molecular weight (e.g., [M+H]⁺ = 431.1569 for tert-butylsulfinyl derivatives) .

Advanced Techniques:

  • Variable-Temperature NMR: Resolves dynamic effects in constrained spiro systems.
  • X-ray Diffraction: ORTEP-III graphical interfaces visualize bond angles and torsion strains .

How can enantioselective synthesis of chiral 2-azaspiro[3.3]heptane derivatives be optimized?

Answer:
Methodology:

  • Chiral Auxiliaries: Use tert-butylsulfinyl groups to induce asymmetry during alkylation (e.g., 87% yield for tert-butyl (R)-6-((R)-sulfinyl) derivatives) .
  • Catalytic Asymmetric Hydrogenation: Employ palladium catalysts with chiral ligands for ketone reductions.
  • Purification: Chiral HPLC (e.g., CHIRALPAK® columns) separates enantiomers with >99% ee .

What are the typical challenges in purifying tert-butyl 2-azaspiro[3.3]heptane derivatives, and how are they addressed?

Answer:
Challenges:

  • Hydrophobicity: High tert-butyl content reduces aqueous solubility.
  • Diastereomer Separation: Similar polarities complicate chromatographic resolution.

Solutions:

  • Gradient Elution: Use Et₂O/pentane gradients (15–100%) for non-polar derivatives .
  • Crystallization: Hexane/EtOAC mixtures induce selective crystallization of Boc-protected amines .

How should researchers address low yields during azetidine ring functionalization?

Answer:
Optimization Strategies:

  • Activating Groups: Introduce electron-withdrawing groups (e.g., oxo, sulfinyl) to enhance reactivity .
  • Solvent Effects: THF improves nucleophilicity in SN2 reactions vs. DMF .
  • Temperature Control: Maintain -40°C for LiAlH4 reductions to prevent over-reduction .

What storage conditions ensure the stability of tert-butyl 2-azaspiro[3.3]heptane derivatives?

Answer:

  • Temperature: Store at 2–8°C in sealed containers to prevent tert-butyl cleavage .
  • Light Sensitivity: Protect from UV exposure (amber vials recommended) .
  • Moisture Control: Use molecular sieves in hygroscopic derivatives (e.g., hydroxyethyl variants) .

How can diastereomer formation be minimized during spirocyclic core functionalization?

Answer:
Diastereoselective Methods:

  • Steric Control: Bulkier reagents (e.g., Trityl chloride) bias attack trajectories .
  • Chelation Effects: Use Lewis acids (e.g., Mg(OTf)₂) to pre-organize substrates.
  • Kinetic vs. Thermodynamic Control: Lower temperatures favor kinetic products (e.g., -78°C for Grignard additions) .

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